Dihexylamine

Description

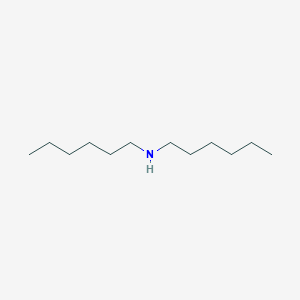

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-hexylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N/c1-3-5-7-9-11-13-12-10-8-6-4-2/h13H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSXRABJBXYMFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N | |

| Record name | DIHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022009 | |

| Record name | Dihexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihexylamine is a clear colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | DIHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dihexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13221 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

451 to 469 °F at 760 mmHg (NTP, 1992) | |

| Record name | DIHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

203 °F (NTP, 1992) | |

| Record name | DIHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 79 °F (NTP, 1992) | |

| Record name | DIHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.79 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | DIHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

6.38 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | DIHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

less than 0.1 mmHg at 68 °F (NTP, 1992) | |

| Record name | DIHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

143-16-8 | |

| Record name | DIHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dihexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHEXYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexanamine, N-hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K37ADA14ZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dihexylamine (CAS 143-16-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of dihexylamine (CAS 143-16-8). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and procedural insights.

Executive Summary

This compound is a secondary amine with the chemical formula C₁₂H₂₇N.[1][2] It is a colorless to pale yellow liquid characterized by a distinct amine-like odor.[1][2] This compound serves as a versatile intermediate in the synthesis of various organic molecules, including surfactants and corrosion inhibitors.[1][2][3] Its utility in diverse chemical applications stems from its basic nature and the presence of two hexyl chains, which impart specific solubility and reactivity characteristics. This guide summarizes its key physical and chemical properties, outlines experimental protocols for their determination, and presents logical workflows relevant to its application in a research and development setting.

Physical Properties

The physical characteristics of this compound are critical for its handling, storage, and application in various experimental and industrial settings. These properties are summarized in the tables below.

General and Spectroscopic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₇N | [1][2] |

| Molecular Weight | 185.35 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Amine-like | [1][2] |

| Refractive Index (n20/D) | 1.432 | [4][5][6] |

| pKa | 11.0 (+1) at 25°C | [7][8] |

Thermal and Density Properties

| Property | Value | Source(s) |

| Melting Point | 3 °C | [7][8] |

| Boiling Point | 192-195 °C (at 760 mmHg) | [4][5][6][7][8] |

| Density | 0.795 g/mL at 25 °C | [4][5][6][7][8] |

| Flash Point | 95 °C (203 °F) - closed cup | [4][6] |

| Vapor Density | 6.4 (vs air) | [4][5][6] |

| Vapor Pressure | 0.05 hPa at 20 °C | [7][9] |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | 0.3 g/L at 25 °C (Limited solubility) | [1][7][10] |

| Organic Solvents | Soluble | [1][2][11] |

Chemical Properties and Reactivity

This compound exhibits chemical properties characteristic of a secondary amine. Its basicity is a key feature, allowing it to act as a nucleophile in various chemical transformations.[1][2]

Reactivity Profile :

-

Basicity : As a base, this compound readily reacts with acids in exothermic reactions to form salts.[3][12]

-

Nucleophilicity : The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, enabling it to participate in alkylation and acylation reactions.

-

Incompatibilities : this compound is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[3][12]

-

Air Sensitivity : It may be sensitive to prolonged exposure to air.[3][12]

-

Hazardous Decomposition : When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx).[7]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of this compound. These protocols are based on standard laboratory techniques.

Determination of Boiling Point

The boiling point of this compound can be determined using a micro-boiling point or distillation method.

Micro-Boiling Point Method:

-

A small volume (approximately 0.5 mL) of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The apparatus is heated slowly in a heating block or oil bath.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

-

The heat source is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[13][14]

Distillation Method:

-

A simple distillation apparatus is assembled.

-

A sample of this compound is placed in the distillation flask.

-

The sample is heated, and the temperature of the vapor is monitored.

-

The temperature at which the vapor temperature remains constant during distillation is recorded as the boiling point.[8]

Determination of Density

The density of this compound can be determined using a pycnometer or a hydrometer.

Pycnometer Method:

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present.

-

The mass of the filled pycnometer is measured.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.[15]

Determination of Refractive Index

The refractive index of this compound can be measured using a refractometer.

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into focus.

Determination of Flash Point

The flash point of this compound can be determined using a closed-cup apparatus, such as a Pensky-Martens or Tag Closed Cup Tester, following standard methods like ASTM D93 or ASTM D56.[7][18][19]

-

A specified volume of this compound is placed in the test cup of the apparatus.

-

The sample is heated at a controlled rate while being stirred.

-

An ignition source is periodically introduced into the vapor space.

-

The flash point is the lowest temperature at which the vapors ignite.[7][18][19]

Determination of Water Solubility

-

A specific volume of distilled water is measured into a flask.

-

Small, accurately weighed portions of this compound are added to the water while stirring.

-

The mixture is observed for the point at which no more this compound dissolves, and a separate phase persists.

-

The solubility is calculated as the mass of this compound dissolved per unit volume of water.[20][21]

Visualizations

The following diagrams illustrate key logical workflows and applications related to this compound.

References

- 1. store.astm.org [store.astm.org]

- 2. CAS 143-16-8: this compound | CymitQuimica [cymitquimica.com]

- 3. DI-N-HEXYLAMINE | 143-16-8 [chemicalbook.com]

- 4. store.astm.org [store.astm.org]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 6. scribd.com [scribd.com]

- 7. lcslaboratory.com [lcslaboratory.com]

- 8. vernier.com [vernier.com]

- 9. phillysim.org [phillysim.org]

- 10. Purity of a solvent: Determination of organic compounds by GC-MS and GC-FID - analysis - Analytice [analytice.com]

- 11. scribd.com [scribd.com]

- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Video: Boiling Points - Procedure [jove.com]

- 14. Video: Boiling Points - Concept [jove.com]

- 15. mt.com [mt.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 19. delltech.com [delltech.com]

- 20. chem.ws [chem.ws]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic data and analysis of Dihexylamine (NMR, IR, MS)

Introduction

Dihexylamine, a secondary aliphatic amine with the chemical formula C₁₂H₂₇N, serves as a key intermediate in various chemical syntheses. Its structural elucidation and purity assessment are critical for its application in research and industrial processes. This technical guide provides an in-depth overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide details experimental protocols, presents spectroscopic data in a structured format, and utilizes diagrams to illustrate analytical workflows and molecular fragmentation, serving as a comprehensive resource for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Note that while the Mass Spectrometry data is based on experimental findings, the NMR and IR data are predicted or based on typical values for similar aliphatic amines due to the limited availability of specific experimental peak lists in public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₃ (C6, C6') | 0.85 - 0.95 | Triplet (t) | 6H | ~ 7.0 |

| -(CH₂)₄- (C2-C5, C2'-C5') | 1.25 - 1.40 | Multiplet (m) | 16H | - |

| -N-CH₂- (C1, C1') | 2.50 - 2.60 | Triplet (t) | 4H | ~ 7.5 |

| -NH- | 0.7 - 1.5 | Broad Singlet (br s) | 1H | - |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Carbon Atom (Position) | Predicted Chemical Shift (δ, ppm) |

| C1, C1' | ~ 50 |

| C2, C2' | ~ 32 |

| C3, C3' | ~ 30 |

| C4, C4' | ~ 27 |

| C5, C5' | ~ 23 |

| C6, C6' | ~ 14 |

Infrared (IR) Spectroscopy Data

Table 3: Typical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3300 - 3500 | N-H Stretch | Weak - Medium |

| 2850 - 2960 | C-H Stretch (Aliphatic) | Strong |

| 1450 - 1470 | C-H Bend (Aliphatic) | Medium |

| 1020 - 1250 | C-N Stretch | Medium |

Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Ion | Predicted Relative Abundance |

| 185 | [C₁₂H₂₇N]⁺˙ (Molecular Ion) | Low |

| 114 | [C₇H₁₆N]⁺ | High (Base Peak)[1] |

| 44 | [C₂H₆N]⁺ | Medium - High[1] |

| 43 | [C₃H₇]⁺ | Medium - High[1] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for acquiring high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

For unambiguous identification of the N-H proton signal, a second sample can be prepared and shaken with a drop of D₂O. The disappearance of the N-H signal in the resulting spectrum confirms its assignment.[2][3]

-

-

Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters, typically with a 30-45° pulse angle and 8-16 scans.

-

For the ¹³C NMR spectrum, a higher sample concentration (50-100 mg) and a greater number of scans are typically required to achieve a good signal-to-noise ratio.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty crystal.

-

Place a small drop of neat this compound liquid directly onto the ATR crystal.

-

-

Data Acquisition :

-

Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing :

-

Perform an automatic baseline correction and ATR correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation :

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

-

If necessary, filter the solution to remove any particulate matter.

-

Transfer the solution to a 2 mL GC-MS vial.

-

-

Data Acquisition :

-

Inject a small volume (e.g., 1 µL) of the sample into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms).

-

The separated components enter the mass spectrometer, which is typically operated in Electron Ionization (EI) mode at 70 eV.

-

Acquire mass spectra over a mass range of m/z 30-300.

-

-

Data Analysis :

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and analytical interpretations.

Analysis and Interpretation

-

¹H NMR Spectrum : The predicted ¹H NMR spectrum is consistent with the symmetric structure of this compound. The triplet at the most upfield position (~0.9 ppm) corresponds to the terminal methyl (-CH₃) groups. The large multiplet between 1.25 and 1.40 ppm represents the overlapping signals of the four methylene (B1212753) groups in the middle of each hexyl chain. The triplet around 2.5-2.6 ppm is characteristic of the methylene groups directly attached to the nitrogen (-N-CH₂-), which are deshielded by the electronegative nitrogen atom. The N-H proton signal is expected to be a broad singlet, the chemical shift of which can be highly variable.

-

¹³C NMR Spectrum : The predicted ¹³C NMR spectrum shows six distinct signals, consistent with the molecule's symmetry (the two hexyl chains are chemically equivalent). The carbon atoms closer to the electronegative nitrogen atom (C1) are the most deshielded and appear furthest downfield. The terminal methyl carbons (C6) are the most shielded and appear at the lowest chemical shift.

-

IR Spectrum : The key diagnostic feature in the IR spectrum of this compound is the N-H stretching vibration, which is expected to appear as a single, weak to medium intensity band in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine. Strong, sharp peaks between 2850 and 2960 cm⁻¹ are due to the C-H stretching of the hexyl chains. The presence of the C-N stretching band further supports the amine functionality.

-

Mass Spectrum : The mass spectrum provides the molecular weight and crucial structural information through fragmentation patterns. The molecular ion [M]⁺˙ peak should be observed at m/z 185, confirming the molecular formula C₁₂H₂₇N. Alkylamines characteristically undergo α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this involves the loss of a pentyl radical (•C₅H₁₁) to form a resonance-stabilized iminium ion at m/z 114. This fragment is often the most abundant ion (the base peak) in the spectrum, which is consistent with the experimental data found.[1] The smaller fragments at m/z 44 and 43 likely arise from further fragmentation of the alkyl chains and the nitrogen-containing fragments. The nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, holds true for this compound.

References

An In-depth Technical Guide to the Synthesis of Dihexylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing dihexylamine, a secondary amine with applications in various fields, including its use as a corrosion inhibitor and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document details key reaction mechanisms, experimental protocols, and quantitative data to support research and development efforts.

Reductive Amination of Hexanal (B45976)

Reductive amination is a versatile and widely employed method for the synthesis of amines. In the context of this compound synthesis, this pathway can be approached in two main ways: a one-pot reaction involving hexanal and ammonia, or a two-step process starting with the reaction of hexanal and hexylamine (B90201) to form an intermediate imine, which is subsequently reduced. The latter approach generally offers better control and selectivity.

Reaction Pathway: Reductive Amination of Hexanal with Hexylamine

The overall transformation involves the condensation of hexanal with hexylamine to form an N-hexylhexan-1-imine intermediate, which is then reduced in situ to yield this compound.

Reaction Mechanism

The reaction proceeds through two main stages:

-

Imine Formation: Hexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of hexanal. This is followed by dehydration to form the imine intermediate.

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (B8407120), delivers a hydride to the imine carbon, which is then protonated to yield the secondary amine.

Experimental Protocol

The following is a general laboratory procedure for the synthesis of this compound via reductive amination:

-

Reactant Preparation: In a round-bottom flask, dissolve hexylamine (1.0 equivalent) and hexanal (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyls, a dehydrating agent like anhydrous magnesium sulfate (B86663) can be added.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the stirred solution.

-

Reaction Monitoring: Continue stirring the reaction at room temperature until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This typically takes 2-24 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.[1]

Quantitative Data

| Parameter | Value/Condition | Reference |

| Reactants | Hexanal, Hexylamine | [1] |

| Reducing Agent | Sodium triacetoxyborohydride | [1] |

| Solvent | Dichloromethane (DCM) | [1] |

| Temperature | Room Temperature | [1] |

| Typical Yield | >90% (for similar systems) |

N-Alkylation of Hexylamine

Direct alkylation of a primary amine with an alkyl halide is a classical method for synthesizing secondary amines. For this compound, this involves the reaction of hexylamine with a 1-halohexane, such as 1-bromohexane (B126081). A significant challenge with this method is the potential for over-alkylation to form the tertiary amine (trihexylamine) and even a quaternary ammonium (B1175870) salt.[2] Careful control of reaction conditions is crucial for maximizing the yield of the desired secondary amine.

Reaction Pathway: N-Alkylation

The reaction is a bimolecular nucleophilic substitution (SN2) where hexylamine acts as the nucleophile.

Reaction Mechanism (SN2)

The lone pair of electrons on the nitrogen atom of hexylamine attacks the electrophilic carbon of 1-bromohexane, displacing the bromide ion in a single concerted step. A base is then used to deprotonate the resulting ammonium salt to yield the neutral secondary amine.

Experimental Protocol

To favor mono-alkylation, an excess of the primary amine can be used.

-

Reactant Setup: In a reaction vessel, dissolve hexylamine (2-3 equivalents) in a polar aprotic solvent such as acetonitrile (B52724) or DMF. Add a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 equivalents).

-

Addition of Alkyl Halide: Slowly add 1-bromohexane (1.0 equivalent) to the stirred mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Extraction: Dilute the filtrate with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to separate this compound from unreacted hexylamine and any over-alkylation products.[1]

Quantitative Data

| Parameter | Value/Condition | Reference |

| Reactants | Hexylamine, 1-Bromohexane | [2] |

| Base | Potassium Carbonate or Cesium Carbonate | [3] |

| Solvent | Acetonitrile or DMF | [3] |

| Temperature | 50-80 °C | [1] |

| Selectivity | Mono-alkylation is favored with excess primary amine | [2] |

Direct Amination of 1-Hexanol (B41254)

A greener and more atom-economical approach to this compound is the direct amination of 1-hexanol with ammonia, catalyzed by a transition metal complex. This method avoids the use of alkyl halides and often proceeds with high selectivity.

Reaction Pathway: Amination of 1-Hexanol

This reaction typically employs a "borrowing hydrogen" or "hydrogen-shuttling" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination.

References

An In-depth Technical Guide to the Solubility of Dihexylamine in Various Organic and Aqueous Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dihexylamine. Due to the limited availability of quantitative data for its solubility in organic solvents, this document focuses on presenting the available aqueous solubility data, outlining the theoretical principles governing its solubility, and providing detailed experimental protocols for determining its solubility in various solvents.

Introduction to this compound and its Solubility

This compound ((C₆H₁₃)₂NH) is a secondary amine consisting of two hexyl chains attached to a nitrogen atom. Its molecular structure, with a polar amine group and long, nonpolar alkyl chains, results in a predominantly nonpolar and lipophilic character. This structure dictates its solubility, making it generally soluble in organic solvents while having limited solubility in water.[1] Understanding the solubility of this compound is crucial for its application in various fields, including as a corrosion inhibitor, a surfactant intermediate, and in organic synthesis.

Aqueous Solubility of this compound

The solubility of this compound in water is low. While some sources may anecdotally refer to it as "miscible," quantitative data consistently indicates poor solubility. The most frequently cited value is approximately 0.3 g/L at 25°C .[2][3][4][5][6][7][8] Another source indicates a solubility of less than 1 mg/mL (or 1 g/L) at 26°C (79°F).[9] The conflicting term "miscible" appears to be an error in some databases. Given its molecular structure, the low solubility value is chemically sound.

Table 1: Quantitative Aqueous Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 0.3 g/L |

Note: The pH of a 0.3 g/L aqueous solution of this compound is approximately 9.9 at 25°C, reflecting its basic nature.[4][5][6][7][8]

Solubility in Organic Solvents: A Qualitative Overview

-

Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): High solubility is expected. The nonpolar hexyl chains of this compound will have strong van der Waals interactions with these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Good to moderate solubility is anticipated. While these solvents are polar, they can also engage in dipole-dipole interactions with the amine group of this compound.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is expected. These solvents can act as hydrogen bond donors to the nitrogen atom of this compound. However, the large nonpolar portion of the this compound molecule will limit its miscibility with highly polar protic solvents.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, experimental determination is necessary. Below are two common methods.

Method 1: Isothermal Shake-Flask Method (Quantitative)

This is a precise method for determining the solubility of a substance in a given solvent.

Principle: A supersaturated solution of the solute (this compound) in the solvent is prepared and agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined.

Apparatus:

-

Analytical balance

-

Constant temperature water bath or incubator with a shaker

-

Volumetric flasks

-

Centrifuge

-

Syringes and syringe filters (0.45 µm)

-

Glass vials with screw caps

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to rest at the constant temperature to allow the undissolved this compound to settle. For colloidal suspensions, centrifugation may be necessary.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Quantification (Gravimetric Analysis): a. Weigh the flask containing the filtered saturated solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until the this compound is completely dry and a constant weight is achieved. c. Weigh the flask with the dried this compound residue.

-

Calculation:

-

Mass of dissolved this compound = (Mass of flask + residue) - (Mass of empty flask)

-

Volume of the sample taken.

-

Solubility (g/L) = Mass of dissolved this compound (g) / Volume of sample (L)

-

Method 2: Visual Qualitative Assessment

This is a simpler, less precise method for a quick estimation of solubility.

Procedure:

-

To a small test tube, add approximately 2 mL of the chosen solvent.

-

Add a few drops of this compound to the test tube.

-

Vigorously shake or vortex the test tube for about 30 seconds.

-

Observe the solution. If it is clear with no visible droplets or layers, the this compound is considered soluble. If the solution is cloudy, or if droplets are visible, it is considered insoluble or sparingly soluble.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

References

- 1. CAS 143-16-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound, 99+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. DI-N-HEXYLAMINE CAS#: 143-16-8 [amp.chemicalbook.com]

- 5. DI-N-HEXYLAMINE price,buy DI-N-HEXYLAMINE - chemicalbook [chemicalbook.com]

- 6. 143-16-8 CAS MSDS (DI-N-HEXYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. DI-N-HEXYLAMINE CAS#: 143-16-8 [m.chemicalbook.com]

- 8. DI-N-HEXYLAMINE | 143-16-8 [chemicalbook.com]

- 9. This compound | C12H27N | CID 8920 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Dihexylamine in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth health and safety information for the proper handling of dihexylamine in a laboratory setting. The following sections detail the hazards, necessary precautions, and emergency procedures to ensure the safety of all personnel.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic amine-like or rotten-egg-like odor.[1][2] It is combustible and incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][2][3] Prolonged exposure to air may also be a concern.[4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H27N |

| Molecular Weight | 185.35 g/mol [1][6] |

| Appearance | Colorless liquid[1][6] |

| Odor | Amine-like / Rotten-egg like[1][2] |

| Boiling Point | 236 - 194 °C @ 760 mm Hg[2] |

| Flash Point | 94 °C (201.20 °F)[1] |

| Autoignition Temperature | 250 °C / 482 °F[2] |

| Density | 0.8000 g/cm³[1] |

| Vapor Density | 6.39 (heavier than air)[1] |

| Solubility in Water | Insoluble/Miscible with water (conflicting data)[2][4][5] |

| Vapor Pressure | < 0.1 mmHg at 68°F (20°C)[4][6] |

Health Hazard Information

This compound is a highly toxic and corrosive substance that can cause severe health effects upon exposure.[1][3][7][8] It is readily absorbed through the skin and can be fatal if swallowed, inhaled, or in contact with the skin.[1][2][7][8]

Potential Health Effects:

-

Eye Contact: Causes severe eye burns, chemical conjunctivitis, and potential corneal damage.[1]

-

Skin Contact: May be fatal if absorbed through the skin. It causes severe skin burns and may lead to a skin rash in milder cases.[1]

-

Ingestion: Harmful or fatal if swallowed.[1][7] It can cause severe and permanent damage to the digestive tract, including gastrointestinal tract burns and perforation.[1]

-

Inhalation: Causes chemical burns to the respiratory tract and can be fatal.[1][7] Aspiration may lead to pulmonary edema.[1]

-

Chronic Exposure: The effects of chronic exposure may be delayed.[1]

Table 2: Toxicological Data for this compound

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 380 mg/kg[1][8] |

| LD50 | Rabbit | Skin | 170 mg/kg[1][8] |

| Draize test | Rabbit | Eye | 750 ug/24H (Severe)[1] |

Note: Detailed experimental protocols for the toxicological studies cited are not publicly available in the referenced safety data sheets.

Safe Handling and Storage

Due to the significant hazards associated with this compound, strict adherence to safety protocols is mandatory.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

-

An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[7]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent any possibility of skin contact.[1][2][3]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][6]

Handling Procedures:

-

Avoid all contact with eyes, skin, and clothing.[1]

-

Do not ingest or inhale the substance.[1]

-

Wash hands thoroughly after handling.[1]

-

Keep containers tightly closed when not in use.[1]

-

Contaminated clothing and shoes should be removed immediately and decontaminated before reuse or discarded.[1]

Storage:

-

Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[1]

-

Store in a designated corrosives area.[1]

-

Keep containers tightly closed to prevent exposure to air.[1][4]

Emergency Procedures

First Aid Measures:

Immediate medical attention is required for any exposure to this compound.[1][3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, holding the eyelids open.[1] Do not allow the victim to rub their eyes.[1] Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1] Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[1][3] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.[1]

-

Inhalation: Remove the victim from the exposure area to fresh air immediately.[1] If breathing has stopped, give artificial respiration. If breathing is difficult, administer oxygen.[1] Do not use mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[1]

Spill Response:

In the event of a spill, immediate action is necessary to contain and clean up the material safely.

-

Immediate Actions: Evacuate the area and remove all sources of ignition.[1]

-

Personal Protection: Responders must wear appropriate PPE, including respiratory protection.[7]

-

Containment and Cleanup: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1] Place the absorbed material into a suitable, closed container for disposal.[1] Do not allow the spill to enter storm sewers or waterways.[1]

Visual Guides for Safety Protocols

To further aid in understanding the necessary safety procedures, the following diagrams illustrate the workflows for handling a this compound spill and the appropriate first aid response.

Caption: Workflow for handling a this compound spill.

Caption: First aid response for this compound exposure.

Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[7] Do not mix with other waste.[7] Uncleaned containers should be handled as the product itself.[7]

This guide is intended to provide comprehensive safety information for the handling of this compound in a laboratory setting. It is imperative that all personnel are thoroughly trained on these procedures before working with this hazardous chemical. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.dk [fishersci.dk]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. echemi.com [echemi.com]

- 6. This compound | C12H27N | CID 8920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide on the Thermodynamic and Kinetic Data of Dihexylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic and kinetic data for dihexylamine. The information is presented in a structured format to facilitate its use in research, development, and safety assessments.

Physicochemical and Thermodynamic Properties

Table 1: Physicochemical and Thermodynamic Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₇N | [General Knowledge] |

| Molecular Weight | 185.35 g/mol | [General Knowledge] |

| CAS Number | 143-16-8 | [General Knowledge] |

| Appearance | Colorless liquid | [General Knowledge] |

| Boiling Point | 233-236 °C (at 1013 hPa) | |

| Melting Point | -25 °C | |

| Density | 0.79 g/cm³ (at 20 °C) | |

| Vapor Pressure | 0.02 hPa (at 20 °C) | |

| Flash Point | 95 °C | |

| pKa | 11.3 (at 25 °C) | |

| Solubility in Water | 0.2 g/L (at 20 °C) | |

| Standard Enthalpy of Vaporization (ΔH°vap) | Data not available | |

| Standard Enthalpy of Formation (ΔH°f) | Data not available | |

| Standard Molar Entropy (S°) | Data not available | |

| Molar Heat Capacity (Cp) | Data not available |

Experimental Protocols for Thermodynamic Data Determination

The following sections outline the standard experimental methodologies for determining key thermodynamic properties of liquid amines like this compound.

The standard enthalpy of formation (ΔH°f) of a liquid organic compound is often determined indirectly from its enthalpy of combustion (ΔH°c).

Experimental Workflow: Bomb Calorimetry

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.0 g) is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb." A fuse wire of known length and material is connected to electrodes within the bomb, with the wire in contact with the sample. A small amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

-

Combustion: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. It is then submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded. The sample is ignited by passing an electric current through the fuse wire.

-

Data Acquisition: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The total temperature change (ΔT) is determined after correcting for heat exchange with the surroundings.

-

Calculation:

-

The heat capacity of the calorimeter system (C_cal) is determined in a separate experiment using a standard substance with a known heat of combustion, such as benzoic acid.

-

The total heat released by the combustion of this compound is calculated using the formula: q_combustion = C_cal * ΔT.

-

Corrections are made for the heat released by the combustion of the fuse wire.

-

The enthalpy of combustion (ΔH°c) is then calculated per mole of this compound.

-

Finally, the standard enthalpy of formation (ΔH°f) is calculated using Hess's Law, based on the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

The enthalpy of vaporization (ΔHvap) can be determined by various methods, including calorimetry and vapor pressure measurements.

Experimental Workflow: Vapor Pressure Measurement

Caption: Workflow for determining the enthalpy of vaporization via vapor pressure measurements.

Methodology:

-

Apparatus: A sample of this compound is placed in a container connected to a pressure measurement device (e.g., a manometer) and a temperature sensor. The container is placed in a temperature-controlled bath.

-

Measurement: The temperature of the bath is varied, and the corresponding vapor pressure of the this compound is recorded at several temperatures.

-

Data Analysis: The Clausius-Clapeyron equation, ln(P) = - (ΔHvap / R) * (1/T) + C, where P is the vapor pressure, T is the absolute temperature, R is the ideal gas constant, and C is a constant, is used. A plot of ln(P) versus 1/T yields a straight line with a slope of - ΔHvap / R. From the slope, the enthalpy of vaporization can be calculated.

Kinetic Data: Nitrosation of this compound

The reaction of secondary amines with nitrosating agents to form N-nitrosamines is of significant interest, particularly in the context of drug development and toxicology. This compound, as a secondary amine, can undergo this reaction.

Reaction Scheme:

(C₆H₁₃)₂NH + HNO₂ → (C₆H₁₃)₂N-N=O + H₂O

The nitrosation of this compound has been reported to be subject to autocatalysis, where a product of the reaction accelerates the reaction rate. The overall rate of nitrosation of secondary amines is dependent on several factors, including pH, temperature, and the concentrations of the amine and the nitrosating agent.

Table 2: Kinetic Parameters for the Nitrosation of this compound (Qualitative)

| Parameter | Observation/Expected Trend |

| Rate Law | Complex, often showing second-order dependence on nitrite (B80452) concentration at low acidity. |

| pH Dependence | The reaction rate is typically maximal at a pH of approximately 3.4. |

| Catalysis | The reaction can be catalyzed by certain anions, such as halides and thiocyanate. Autocatalysis has been observed for this compound. |

| Activation Energy | Data not available for this compound, but expected to be in the range of other secondary amines. |

| Rate Constant | Data not available for this compound. |

Experimental Protocol for Nitrosation Kinetics

The kinetics of the nitrosation of this compound can be studied using UV-Vis spectrophotometry by monitoring the formation of the N-nitrosothis compound product, which typically has a distinct UV absorbance.

Experimental Workflow: UV-Vis Spectrophotometric Kinetic Study

Caption: Workflow for a kinetic study of this compound nitrosation using UV-Vis spectrophotometry.

Methodology:

-

Solution Preparation: Stock solutions of this compound and a nitrosating agent (commonly sodium nitrite) are prepared in a suitable buffer to maintain a constant pH.

-

Reaction Initiation: The reaction is initiated by mixing the amine and nitrite solutions in a thermostated cuvette placed inside a UV-Vis spectrophotometer.

-

Data Collection: The absorbance at the wavelength of maximum absorption (λmax) of the resulting N-nitrosothis compound is monitored over time.

-

Kinetic Analysis: The absorbance data is converted to concentration using the Beer-Lambert law (A = εbc), for which the molar absorptivity (ε) of N-nitrosothis compound needs to be determined separately. By performing experiments with varying initial concentrations of this compound and nitrite, the reaction orders with respect to each reactant and the rate constant can be determined from the initial rates or by fitting the concentration-time data to integrated rate laws. The effect of temperature on the rate constant can be studied to determine the activation energy of the reaction using the Arrhenius equation.

Signaling Pathways and Logical Relationships

As a simple aliphatic amine, this compound is not known to be directly involved in specific biological signaling pathways in the same manner as complex biomolecules. Its primary relevance in a biological context is related to its potential toxicological effects, which are often mediated through its chemical reactivity, such as the formation of N-nitrosamines. The logical relationship of concern is the transformation of this compound into a potentially carcinogenic N-nitrosamine under certain physiological or environmental conditions.

Logical Relationship: Nitrosamine Formation from this compound

Caption: Logical diagram illustrating the formation of N-nitrosothis compound.

This guide provides a foundational understanding of the thermodynamic and kinetic properties of this compound. For specific applications, it is recommended to consult the primary literature and consider experimental determination of the required data under the relevant conditions.

Potential applications of Dihexylamine in scientific research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihexylamine, a secondary amine with the chemical formula (C₆H₁₃)₂NH, is a versatile compound with a growing number of applications in scientific research. Its unique combination of a basic nitrogen center and long, hydrophobic alkyl chains makes it a valuable tool in a variety of chemical and analytical techniques. This technical guide provides an in-depth overview of the core applications of this compound, including its role as an ion-pairing agent in chromatography, a capping agent in nanoparticle synthesis, a corrosion inhibitor, and a reagent in organic synthesis. This document is intended to serve as a comprehensive resource, complete with detailed experimental protocols, quantitative data, and visual workflows to facilitate its practical application in the laboratory.

This compound as an Ion-Pairing Agent in Chromatography

This compound is an effective ion-pairing reagent for reversed-phase high-performance liquid chromatography (RP-HPLC), particularly in the analysis of acidic molecules such as oligonucleotides and other anionic compounds. The protonated secondary amine group of this compound forms an ion pair with the negatively charged analyte. This complex has increased hydrophobicity, leading to enhanced retention on a nonpolar stationary phase (e.g., C18). The length of the hexyl chains provides a balance of hydrophobicity that can be optimized for various analytes.

Mechanism of Action

In ion-pair chromatography, the dihexylammonium ion partitions to the hydrophobic stationary phase, creating a dynamic ion-exchange surface. Anionic analytes in the mobile phase then interact with this modified surface, leading to their retention. The concentration of this compound and the pH of the mobile phase are critical parameters for controlling the retention and selectivity of the separation.

Quantitative Data for Oligonucleotide Analysis

While direct performance data for this compound is not always published in direct comparison to all other amines, studies on hexylamine (B90201), its primary amine counterpart, provide valuable insights into its efficacy. The following table summarizes a mobile phase composition that has been shown to be effective for the separation of oligonucleotides.

| Parameter | Value | Reference |

| Ion-Pairing Agent | Hexylamine | [1] |

| Concentration | 15 mM | [1] |

| Counter-ion | Hexafluoro-2-propanol (HFIP) | [1] |

| Counter-ion Conc. | 50 mM | [1] |

| Column | UPLC OST (2.1 mm x 100 mm, 1.7 µm) | [1] |

| Application | Separation of oligonucleotides (10mer to 40mer) | [1] |

Experimental Protocol: HPLC Analysis of Oligonucleotides

This protocol is adapted from methodologies using hexylamine for the analysis of oligonucleotides by ion-pair reversed-phase HPLC.

Materials:

-

This compound

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Oligonucleotide sample

-

C18 reversed-phase HPLC column

Procedure:

-

Mobile Phase A Preparation (Aqueous):

-

Prepare a solution of 15 mM this compound and 50 mM HFIP in HPLC-grade water.

-

Adjust the pH if necessary (typically, the natural pH of this mixture is used).

-

Filter and degas the mobile phase.

-

-

Mobile Phase B Preparation (Organic):

-

Prepare a solution of 15 mM this compound and 50 mM HFIP in HPLC-grade acetonitrile.

-

Filter and degas the mobile phase.

-

-

HPLC System Setup:

-

Equilibrate the C18 column with a suitable starting gradient of Mobile Phase A and B (e.g., 95% A, 5% B) at a constant flow rate (e.g., 0.2-0.5 mL/min).

-

Set the column temperature (e.g., 50-60 °C).

-

-

Sample Preparation and Injection:

-

Dissolve the oligonucleotide sample in Mobile Phase A to a suitable concentration (e.g., 10-100 µM).

-

Inject a specific volume (e.g., 5-20 µL) of the sample onto the column.

-

-

Chromatographic Separation:

-

Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. A typical gradient might be from 5% to 50% B over 20-30 minutes.

-

-

Detection:

-

Monitor the elution of the oligonucleotides using a UV detector at 260 nm. If coupled with a mass spectrometer, use appropriate ESI-MS conditions.

-

This compound in Nanoparticle Synthesis

This compound and its long-chain amine analogs can act as effective capping agents in the synthesis of metal nanoparticles. The lone pair of electrons on the nitrogen atom coordinates to the surface of the growing nanoparticle, while the two hydrophobic hexyl chains extend into the solvent. This provides a steric barrier that prevents aggregation, thereby controlling the size and stabilizing the nanoparticles in nonpolar solvents.

Quantitative Data for Nanoparticle Synthesis

The following table provides typical parameters for the synthesis of gold nanoparticles using a two-phase method, adapted from protocols using similar long-chain amines.

| Parameter | Value |

| Gold Precursor | HAuCl₄ |

| Reducing Agent | NaBH₄ |

| Capping Agent | This compound (or analog like Didecylamine) |

| Solvent System | Toluene (B28343)/Water |

| Typical Particle Size | 5-20 nm |

Experimental Protocol: Synthesis of this compound-Capped Gold Nanoparticles

This protocol is adapted from established methods for the synthesis of gold nanoparticles using long-chain amines as capping agents in a two-phase system.

Materials:

-

Tetrachloroauric(III) acid (HAuCl₄)

-

Sodium borohydride (B1222165) (NaBH₄)

-

This compound

-

Toluene

-

Deionized water

Procedure:

-

Preparation of Precursor Solution:

-

Dissolve a specific amount of HAuCl₄ in deionized water to create an aqueous solution (e.g., 30 mM).

-

Dissolve an excess of this compound in toluene (e.g., 0.1 M).

-

-

Phase Transfer of Gold Ions:

-

In a flask, mix the aqueous HAuCl₄ solution with the this compound-toluene solution.

-

Stir vigorously. The tetrachloroaurate (B171879) ions will transfer to the organic phase, which will turn from colorless to orange-red.

-

-

Reduction and Nanoparticle Formation:

-

Cool the organic phase in an ice bath.

-

Prepare a fresh, ice-cold aqueous solution of NaBH₄ (e.g., 0.4 M).

-

Add the NaBH₄ solution dropwise to the vigorously stirred organic phase. The color will change to a deep ruby red, indicating the formation of gold nanoparticles.

-

-

Purification of Nanoparticles:

-

Allow the solution to warm to room temperature.

-

Add ethanol to the solution to precipitate the this compound-capped gold nanoparticles.

-

Centrifuge the mixture to collect the nanoparticles.

-

Discard the supernatant and redisperse the nanoparticles in toluene.

-

Repeat the precipitation and redispersion steps two more times to remove unreacted precursors and excess this compound.

-

-

Storage:

-

Store the purified nanoparticles dispersed in toluene.

-

This compound as a Corrosion Inhibitor

This compound has potential as a corrosion inhibitor for metals, particularly for steel in acidic environments. The mechanism of inhibition involves the adsorption of the this compound molecule onto the metal surface. The nitrogen atom can act as a coordination site, while the long alkyl chains form a hydrophobic barrier that repels corrosive aqueous species. This protective layer slows down both the anodic and cathodic reactions of the corrosion process.

Quantitative Data for Corrosion Inhibition

The following data is for hexylamine, a closely related primary amine, on mild steel in 1.0 M HCl, and serves as a strong indicator of the potential performance of this compound.

| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) at 25°C | Test Method | Reference |

| 200 | 41.17 | Weight Loss | |

| 400 | 50.98 | Weight Loss | |

| 600 | 58.82 | Weight Loss | |

| 800 | 65.66 | Weight Loss |

Experimental Protocol: Evaluation of Corrosion Inhibition by Weight Loss

This protocol describes the evaluation of this compound as a corrosion inhibitor for mild steel in an acidic medium using the weight loss method.

Materials:

-

Mild steel coupons of known dimensions

-

1.0 M Hydrochloric acid (HCl) solution

-

This compound

-

Acetone

-

Deionized water

-

Analytical balance

Procedure:

-

Coupon Preparation:

-

Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with deionized water, and dry.

-

Weigh the coupons accurately using an analytical balance.

-

-

Inhibitor Solution Preparation:

-

Prepare a series of 1.0 M HCl solutions containing different concentrations of this compound (e.g., 100, 200, 400, 800 ppm).

-

Prepare a blank solution of 1.0 M HCl without the inhibitor.

-

-

Immersion Test:

-

Immerse the pre-weighed coupons in the blank and inhibitor solutions for a specific period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).

-

-

Post-Immersion Treatment:

-

After the immersion period, remove the coupons from the solutions.

-

Wash the coupons with deionized water, scrub with a brush to remove corrosion products, rinse with acetone, and dry.

-

Weigh the coupons again accurately.

-

-

Calculation of Corrosion Rate and Inhibition Efficiency:

-

Calculate the weight loss for each coupon.

-

Calculate the corrosion rate (CR) using the formula: CR (g/m²h) = (Weight Loss in g) / (Surface Area in m² × Time in h)

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

-

This compound in Organic Synthesis

This compound serves as a versatile nucleophile and base in organic synthesis. It can be used as a starting material for the synthesis of a variety of compounds, including amides, tertiary amines, and other nitrogen-containing molecules. One notable application is its use in the preparation of N,N-dihexylsuccinamic acid through reaction with succinic anhydride (B1165640).

Reaction Scheme: Synthesis of N,N-Dihexylsuccinamic Acid

Experimental Protocol: Synthesis of N,N-Dihexylsuccinamic Acid

This is a representative protocol for the synthesis of an amic acid from this compound and succinic anhydride.

Materials:

-

This compound

-

Succinic anhydride

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Reactant Preparation:

-

In a round-bottom flask, dissolve a specific molar amount of succinic anhydride in anhydrous diethyl ether.

-

In a separate container, prepare a solution of an equimolar amount of this compound in anhydrous diethyl ether.

-

-

Reaction:

-

Cool the succinic anhydride solution in an ice bath.

-

Slowly add the this compound solution to the cooled succinic anhydride solution with continuous stirring.

-

A white precipitate of N,N-dihexylsuccinamic acid will form.

-

-

Work-up and Purification:

-

After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product with cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum.

-

-

Characterization:

-

Characterize the product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

Conclusion

This compound is a valuable and versatile secondary amine with broad applications in scientific research. Its utility as an ion-pairing agent enables the challenging separation of anionic species, its role as a capping agent facilitates the synthesis of stable metal nanoparticles, its properties as a corrosion inhibitor offer protection to metallic materials, and its reactivity as a nucleophile makes it a useful building block in organic synthesis. The experimental protocols and quantitative data provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their respective fields of study. Further research into the applications of this compound and its derivatives is likely to uncover new and exciting opportunities for this multifaceted compound.

References

A Technical Guide to Commercial Sources and Purity of Dihexylamine for Researchers and Drug Development Professionals

This guide provides an in-depth overview of the commercial availability and purity levels of Dihexylamine (CAS No. 143-16-8), a secondary amine utilized in various organic syntheses. The information is intended for researchers, scientists, and professionals in drug development who require high-quality reagents for their work.

Commercial Availability and Purity

This compound is available from several chemical suppliers in various grades, with purity levels typically ranging from 97% to over 99%. The most common analytical method cited for purity assessment is gas chromatography (GC). Below is a summary of offerings from prominent suppliers.

Data Presentation: Commercial Sources of this compound

| Supplier | Product/Catalog No. | Stated Purity | Analysis Method |

| Sigma-Aldrich | 131202 | 97% | Not Specified |

| 8.20465 | ≥98.0% | GC | |

| Thermo Scientific Chemicals | AAL06326AE | 98+% | Not Specified |

| 407591000 / 407595000 | ≥99.0% | GC | |

| TCI Chemical | D0547 | >98.0% | GC |

| Lab Pro Inc. | D0547-500ML | Min. 98.0% | GC |

| Alfa Aesar | L06326 | 98+% | Not Specified |

| Meryer (Shanghai) Chemical Technology Co., Ltd. | 40759 | 99+% | Not Specified |

It is crucial for researchers to obtain a Certificate of Analysis (CoA) for the specific lot purchased to understand the precise purity and the methods used for its determination. CoAs can often be downloaded from the supplier's website.[1][2]

Experimental Protocols: Purity Determination

While specific, detailed experimental protocols for this compound purity analysis are proprietary to the manufacturers, a general methodology based on gas chromatography (GC) is standard for volatile amines.

General Gas Chromatography (GC) Protocol for Purity Assessment of this compound:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.

-

Column: A non-polar or mid-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is suitable for separating this compound from potential impurities.

-